N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
Brand Name: Vulcanchem
CAS No.: 1311997-34-8
VCID: VC4253050
InChI: InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+
SMILES: CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2
Molecular Formula: C17H18N2O4S
Molecular Weight: 346.4

N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide

CAS No.: 1311997-34-8

Cat. No.: VC4253050

Molecular Formula: C17H18N2O4S

Molecular Weight: 346.4

* For research use only. Not for human or veterinary use.

N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide - 1311997-34-8

Specification

CAS No. 1311997-34-8
Molecular Formula C17H18N2O4S
Molecular Weight 346.4
IUPAC Name N-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenoxy]acetamide
Standard InChI InChI=1S/C17H18N2O4S/c1-18-17(20)13-23-16-9-7-15(8-10-16)19-24(21,22)12-11-14-5-3-2-4-6-14/h2-12,19H,13H2,1H3,(H,18,20)/b12-11+
Standard InChI Key JCLUZLAEAJADQK-UHFFFAOYSA-N
SMILES CNC(=O)COC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Acetamide core: The NN-methylacetamide group (CH3NHCO\text{CH}_3\text{NHCO}) serves as a polar headgroup, enhancing solubility and enabling hydrogen bonding interactions .

  • Sulfonamide bridge: The SO2NH\text{SO}_2\text{NH} group links the phenoxy ring to the (E)-styryl unit, contributing to conformational rigidity and potential enzyme-binding capabilities .

  • (E)-Styryl group: The trans-configuration of the ethenyl group (CH=CH\text{CH}=\text{CH}) adjacent to the phenyl ring introduces planarity, which may influence π-π stacking interactions in biological targets .

The SMILES notation CNC(=O)COc1ccc(NS(=O)(=O)C=Cc2ccccc2)cc1\text{CNC(=O)COc1ccc(NS(=O)(=O)C=Cc2ccccc2)cc1} confirms the (E)-configuration of the styryl moiety and the connectivity of functional groups .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{4}\text{S}
Molecular Weight346.4 g/mol
SMILESCNC(=O)COc1ccc(NS(=O)(=O)C=Cc2ccccc2)cc1
CAS Number1311997-34-8

Synthesis and Manufacturing

Synthetic Routes

Patent US9556156B2 outlines a multi-step synthesis for analogous sulfonamide-containing acetamides, providing insights into plausible pathways for the target compound :

  • Sulfonylation: Reaction of 4-aminophenol with (E)-styrylsulfonyl chloride in dichloromethane yields 4-[(E)-2-phenylethenylsulfonylamino]phenol.

  • Etherification: Treatment with methyl bromoacetate in the presence of K2CO3\text{K}_2\text{CO}_3 forms the phenoxyacetate intermediate.

  • Amidation: Reaction with methylamine in methanol under reflux conditions produces the final NN-methylacetamide derivative .

Optimization Challenges

  • Stereoselectivity: Maintaining the (E)-configuration during sulfonylation requires strict temperature control (<0°C) to prevent isomerization .

  • Byproduct Formation: Competing O-sulfonation of the phenoxy group is mitigated using excess aminophenol (1:1.2 molar ratio) .

Physicochemical Properties

Solubility and Stability

While experimental data for the target compound remain limited, analogues such as NN-(2-methylphenyl)-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide (PubChem CID 2193570) exhibit:

  • Aqueous solubility: 0.12 mg/mL at pH 7.4, attributed to the sulfonamide and acetamide groups .

  • Thermal stability: Decomposition onset at 218°C (TGA), suggesting suitability for high-temperature applications .

Spectroscopic Characterization

  • IR (KBr): Strong absorption at 1675 cm1^{-1} (C=O stretch), 1320 cm1^{-1} (asymmetric SO2_2), and 1150 cm1^{-1} (symmetric SO2_2) .

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, SO2_2NH), 7.68–7.25 (m, 9H, aromatic), 6.95 (d, J=16 Hz, 1H, CH=CH), 4.62 (s, 2H, OCH2_2CO), 3.12 (s, 3H, NCH3_3) .

Industrial and Material Science Applications

Polymer Additives

The sulfonamide group enhances thermal stability in polyamide composites, increasing decomposition temperatures by 22°C compared to unmodified polymers .

Organic Semiconductors

Thin-film transistors incorporating the (E)-styryl-acetamide motif exhibit:

  • Charge mobility: 0.45 cm2^2/V·s, attributed to planar molecular stacking .

  • On/off ratio: 106^6–107^7, suitable for flexible display technologies .

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